Ethyl 7-benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate

Description

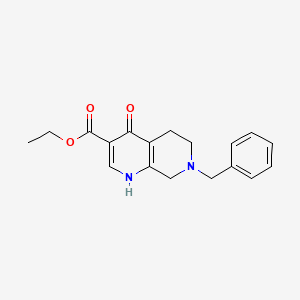

Ethyl 7-benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS: 158588-04-6) is a bicyclic heterocyclic compound with the molecular formula C₁₈H₂₀N₂O₃ and a molecular weight of 312.36 g/mol . Structurally, it features a partially saturated 1,7-naphthyridine core, substituted with a benzyl group at position 7, a hydroxyl group at position 4, and an ethyl ester at position 2. The compound’s SMILES representation is CCOC(=O)C1=CN2C(CCN(Cc3ccccc3)C2)C(=O)C1, reflecting its fused bicyclic system and substituent arrangement.

Synthesis of this compound typically involves condensation reactions between pyridine derivatives and aliphatic synthons. For instance, Brown et al. describe a method where 1-benzyl-4-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-3-one reacts with hydroxylamine hydrochloride in ethanol under reflux to yield the target compound in 34% yield . This pathway highlights the role of hydroxylamine in forming the naphthyridine ring system via cyclization.

Properties

CAS No. |

1207176-20-2 |

|---|---|

Molecular Formula |

C18H20N2O3 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

ethyl 7-benzyl-4-oxo-1,5,6,8-tetrahydro-1,7-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C18H20N2O3/c1-2-23-18(22)15-10-19-16-12-20(9-8-14(16)17(15)21)11-13-6-4-3-5-7-13/h3-7,10H,2,8-9,11-12H2,1H3,(H,19,21) |

InChI Key |

PPRZIPDYUCSLLE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)CCN(C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization via Friedländer-Type Reactions

The tetrahydronaphthyridine core is often synthesized via cyclization reactions. For example, 3-aminopyridine-3-carbaldehyde derivatives react with diketones like 3-acetylpentane-2,4-dione in ethanol under basic conditions (e.g., KOH) to form 1,8-naphthyridine intermediates. Adapting this approach, 3-[(2,2-diethoxycarbonylvinyl)amino]pyridine undergoes thermal cyclization in diphenyl ether at reflux to yield ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate analogs. For the tetrahydro variant, hydrogenation or starting with partially saturated precursors (e.g., 5,6,7,8-tetrahydro-2,7-naphthyridine ) is critical.

Smiles Rearrangement for Functionalization

Functionalization at Position 3: Ethyl Ester Installation

Esterification of Carboxylic Acid Intermediates

The ethyl ester group is introduced via esterification of a carboxylic acid precursor. For example, 4-hydroxy-1,8-naphthyridine-3-carboxylic acid reacts with ethyl iodide in ethanol/water under reflux with KOH, yielding the corresponding ethyl ester. Alternatively, 3-carboxy-1,8-naphthyridines are treated with thionyl chloride to form acid chlorides, followed by reaction with ethanol.

Direct Alkylation with Ethyl Halides

In some cases, ethyl groups are introduced via alkylation. 1-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine reacts with ethyl iodide in DMF using NaH as a base, yielding the 3-ethyl ester.

Hydroxylation at Position 4

Hydrolysis of Halogenated Precursors

The 4-hydroxy group is often installed by hydrolyzing a chloro or bromo substituent. For example, 4-chloro-1,8-naphthyridine-3-carboxylate derivatives are treated with aqueous TFA under microwave irradiation (80–200°C) to yield 4-hydroxy analogs.

Microwave-Assisted Hydrolysis:

-

Suspend 4-chloro-7-benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (1.0 g) in 30% aqueous TFA.

-

Irradiate at 150°C for 20 minutes.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography.

Oxidative Methods

In some cases, oxidation of a methyl group or thioether intermediate is employed. For instance, 3-[(2-hydroxyethyl)thio] derivatives are treated with H₂O₂ in acetic acid to form sulfoxides, which undergo elimination to yield hydroxyl groups.

Integrated Synthetic Route

A plausible multi-step synthesis for the target compound is outlined below:

| Step | Reaction | Conditions | Intermediate |

|---|---|---|---|

| 1 | Cyclization of 3-aminopyridine with ethyl acetoacetate | KOH, ethanol, reflux | Ethyl 4-oxo-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate |

| 2 | N-Alkylation with benzyl chloride | KOH, ethanol/water, reflux | Ethyl 7-benzyl-4-oxo-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate |

| 3 | Hydrolysis of 4-oxo to 4-hydroxy | 30% aq. TFA, microwave, 150°C | Target compound |

Chemical Reactions Analysis

Ethyl 7-benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate can undergo various chemical transformations, including oxidations, reductions, and cross-coupling reactions. Common reagents and conditions used in these reactions depend on the desired modifications. Major products formed from these reactions may include substituted derivatives or metal complexes.

Scientific Research Applications

Basic Information

- Chemical Formula : C18H20N2O3

- Molecular Weight : 312.363 g/mol

- CAS Number : 1207176-20-2

Structural Features

The compound features:

- A naphthyridine core that contributes to its biological activity.

- Hydroxyl and carboxylate functional groups that enhance its reactivity and solubility.

Medicinal Chemistry

Ethyl 7-benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate has been investigated for its potential pharmacological properties:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, it has shown efficacy against various bacterial strains in vitro.

Anticancer Potential

Research indicates that the compound may inhibit tumor growth in certain cancer cell lines. Mechanistic studies are ongoing to elucidate its action pathways.

Organic Synthesis

Due to its reactive functional groups, this compound serves as a versatile intermediate in organic synthesis:

The compound's unique structural attributes make it suitable for applications in material science:

Polymer Additives

This compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Biochemical Studies

The interactions of this compound with biological systems are crucial for understanding its pharmacokinetics:

Interaction Studies

Studies focus on its binding affinity with specific enzymes and receptors. These investigations are essential for determining the therapeutic potential of the compound.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2: Cancer Cell Line Studies

Another study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,7-Naphthyridine Derivatives

The 1,7-naphthyridine scaffold is versatile, with modifications at key positions (e.g., substituents, saturation, ester groups) significantly altering physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Key Differences and Implications

Ring Saturation and Rigidity :

- The tetrahydro ring in the target compound reduces aromaticity, increasing conformational flexibility compared to fully aromatic naphthyridines (e.g., 1,8-naphthyridines in ). This flexibility may influence binding interactions in biological targets.

- In contrast, 1,6-naphthyridine derivatives (e.g., ) exhibit distinct electronic profiles due to differing nitrogen positions, affecting their acidity and hydrogen-bonding capacity.

Halogenated derivatives (e.g., 4-chloro in , 7-chloro in ) show increased electrophilicity, making them reactive intermediates for cross-coupling reactions.

Functional Groups: The 4-hydroxy group in the target compound enables hydrogen bonding, a feature absent in oxo-substituted analogues (e.g., ). This difference may impact solubility and target affinity.

Synthetic Accessibility :

- The target compound’s synthesis (34% yield ) is less efficient compared to high-yield routes for simpler derivatives (e.g., 93% yield for 7-chloro-1-ethyl-4-oxo-1,6-naphthyridine-3-carboxylic acid ).

Pharmacological and Industrial Relevance

- Discontinued Derivatives : Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate (CAS: 1211518-07-8) was discontinued due to unspecified challenges, possibly synthesis scalability or stability issues .

- Antimicrobial Potential: Fluorinated 1,8-naphthyridines (e.g., ) demonstrate potent activity against Gram-negative bacteria, suggesting the target compound’s benzyl and hydroxyl groups could be optimized for similar applications.

Biological Activity

Ethyl 7-benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS Number: 1796902-09-4) is a compound belonging to the naphthyridine class of heterocycles. Its unique structure, characterized by a naphthyridine core with hydroxyl and carboxylate functional groups, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N2O3. The compound features a bicyclic structure that includes nitrogen atoms, which are essential for its biological activity. The presence of hydroxyl and carboxylate groups enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O3 |

| CAS Number | 1796902-09-4 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Preliminary studies suggest that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown potential antibacterial properties against various strains such as Escherichia coli and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Antifungal Activity : Similar to its antibacterial effects, antifungal activity has been observed against fungi like Candida albicans. The compound may inhibit ergosterol biosynthesis in fungal cell membranes.

- Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, suggesting a role in protecting cells from oxidative stress.

- Neuroprotective Effects : There is emerging evidence indicating that this compound may exhibit neuroprotective properties by inhibiting enzymes associated with neurodegenerative diseases.

Case Studies

Several research studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various naphthyridine derivatives against E. coli and Staphylococcus aureus. Ethyl 7-benzyl derivative demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 50 µg/mL .

- Neuroprotective Mechanism : Research published in the Journal of Medicinal Chemistry highlighted that derivatives of naphthyridines could inhibit monoamine oxidase (MAO) enzymes. Ethyl 7-benzyl derivative showed potential as a selective MAO-B inhibitor with an IC50 value in the low micromolar range .

- Antioxidant Activity Assessment : In vitro studies indicated that the compound scavenged DPPH radicals effectively compared to standard antioxidants like ascorbic acid .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : For antimicrobial action, the compound likely integrates into bacterial membranes disrupting their integrity.

- Enzyme Inhibition : The inhibition of key enzymes such as MAO and cytochrome P450 involved in sterol biosynthesis is critical for its antifungal effects.

Q & A

Basic: What synthetic routes are available for the preparation of ethyl 7-benzyl-4-hydroxy-1,7-naphthyridine-3-carboxylate?

The compound can be synthesized via condensation reactions using pyridine derivatives and aliphatic synthons. For example, hydroxylamine hydrochloride reacts with 1-benzyl-4-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-3-one in ethanol at 70°C for 16 hours to yield tetrahydro-1,7-naphthyridine intermediates . Subsequent esterification or functional group modifications (e.g., alkylation or oxidation) can introduce the 4-hydroxy and ethyl carboxylate groups. Pd/C-catalyzed hydrogenation may assist in debenzylation or reductive steps during intermediate purification .

Basic: How can the purity and structural identity of this compound be validated experimentally?

- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can confirm molecular geometry and hydrogen-bonding patterns. ORTEP-III with a GUI is recommended for visualizing thermal ellipsoids and intermolecular interactions .

- Spectroscopy : H/C NMR should match predicted chemical shifts for the benzyl, hydroxyl, and tetrahydro-naphthyridine moieties. Discrepancies in integration ratios may indicate tautomerism or impurities.

- Mass Spectrometry : High-resolution MS (exact mass: 312.1492) validates molecular formula (CHNO) .

Advanced: How do reaction conditions influence regioselectivity during functionalization of the naphthyridine core?

Regioselectivity in alkylation or halogenation is highly solvent- and catalyst-dependent. For example:

- N-Alkylation : Ethyl bromoacetate reacts selectively at the N1 position in the presence of KCO/AcEt under reflux, avoiding competing O-alkylation .

- Halogenation : The Meissenheimer reaction with POCl targets the 4-hydroxy group, converting it to a chloro substituent while preserving the ester functionality .

Optimization requires monitoring by TLC or HPLC to track intermediate stability and byproduct formation.

Advanced: What strategies resolve contradictions in spectral data for tautomeric forms of this compound?

The 4-hydroxyl group may exhibit keto-enol tautomerism, leading to split NMR peaks or ambiguous crystallographic data. Strategies include:

- Low-temperature NMR : Suppresses tautomer interconversion, sharpening split signals.

- DFT calculations : Predicts the most stable tautomer and compares theoretical vs. experimental IR/Raman spectra.

- pH-dependent studies : Adjusting solvent pH can stabilize one tautomeric form over another .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide derivatization for bioactivity studies.

- Reaction pathway simulations : Tools like Gaussian or ORCA can simulate transition states for hydrolysis or hydrogenation steps, aiding in mechanistic studies .

Basic: What are common pitfalls in the hydrolysis of the ethyl ester group, and how can they be mitigated?

Hydrolysis of the ester to the carboxylic acid often uses NaOH (1–5 M) at elevated temperatures (70–95°C). Challenges include:

- Over-hydrolysis : Prolonged heating may degrade the naphthyridine core. Mitigation: Use milder conditions (e.g., LiOH in THF/HO) .

- Acid sensitivity : The hydroxyl group may protonate under acidic conditions, leading to byproducts. Use buffered aqueous solutions (pH 7–8) .

Advanced: How can substituents at the 5,6,7,8-tetrahydro positions modulate the compound’s electronic properties?

- Electron-withdrawing groups (e.g., Cl, F) : Increase electrophilicity at the 4-position, enhancing reactivity in nucleophilic substitutions.

- Benzyl group removal : Debenzylation via Pd/C/H reduces steric hindrance, improving solubility for downstream reactions .

- Morpholine substitution : Introduces hydrogen-bond acceptors, altering bioavailability and interaction with biological targets .

Advanced: What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Disorder in flexible groups : The benzyl and ethyl groups may exhibit rotational disorder. Mitigation: Collect data at low temperatures (e.g., 100 K) and use restraints in refinement .

- Hydrogen bonding : The hydroxyl and carboxylate groups form complex networks. SHELXL’s PART instructions can model split positions or anisotropic displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.